(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl-[4-(3,3,3-trifluoropropylsulfonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O3S/c16-15(17,18)4-10-26(24,25)21-8-6-20(7-9-21)14(23)13-11-12-3-1-2-5-22(12)19-13/h11H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUDIJOKQORZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)CCC(F)(F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.
Structure and Synthesis
This compound is characterized by a complex molecular structure that includes a tetrahydropyrazolo moiety and a piperazine derivative with a trifluoropropyl sulfonyl group. The synthesis typically involves multiple steps:
- Formation of the Piperazine Derivative : This is achieved through reactions involving amines and carbonyl compounds.
- Introduction of the Benzoyl Group : Achieved via reaction with benzoyl chloride.
- Coupling Reaction : The piperazine derivative is coupled with the tetrahydropyrazolo moiety using suitable coupling agents.
The primary biological activity of this compound is linked to its interaction with the Hepatitis B Virus (HBV) core protein. It has been shown to inhibit HBV DNA replication effectively, particularly against nucleos(t)ide-resistant variants. The mechanism involves disrupting the normal function of the virus, leading to decreased viral load in infected cells .
Antiviral Activity
Research indicates that this compound significantly reduces HBV DNA levels in in vivo models. It has demonstrated efficacy in various biochemical pathways associated with HBV replication .
Anticancer Potential
The tetrahydropyrazolo[1,5-a]pyridine scaffold has been associated with anticancer properties. Studies have shown that derivatives of this scaffold can induce apoptosis in cancer cell lines and inhibit colony formation in prostate cancer models . The ability to modulate androgen receptor signaling is particularly noteworthy as it offers a potential therapeutic avenue for hormone-dependent cancers.
Comparative Biological Activity
Case Studies
- Hepatitis B Virus Inhibition : In a study involving HBV-infected mouse models, the compound was administered orally and resulted in a significant decrease in viral load over a defined treatment period .
- Prostate Cancer Research : A series of tetrahydropyrazolo[1,5-a]pyridine-fused steroids were evaluated for their effects on androgen receptor signaling. The results indicated that these compounds could effectively reduce the expression of androgen-responsive genes such as PSA and Nkx3.1 in prostate cancer cell lines .
Scientific Research Applications
Central Nervous System Disorders
Research indicates that derivatives of tetrahydropyrazolo compounds are being investigated for their neuroprotective properties. Studies have shown that these compounds may exhibit antidepressant-like effects in animal models. For instance, the compound is hypothesized to interact with serotonin and dopamine receptors, potentially leading to mood enhancement and cognitive improvement.
Cancer Treatment
The compound has been identified as a potential inhibitor of receptor tyrosine kinases such as ROS1. ROS1 is implicated in various cancers, including lung cancer. The inhibition of ROS1 by compounds similar to (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)methanone could lead to the development of targeted cancer therapies that minimize side effects associated with traditional chemotherapy .
Antimicrobial Activity
Some studies have suggested that piperazine derivatives possess antimicrobial properties. The incorporation of the tetrahydropyrazolo moiety may enhance the efficacy of these compounds against various bacterial strains. This opens avenues for developing new antibiotics in response to growing antibiotic resistance.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Demonstrated antidepressant effects in rodent models when administered at specific dosages. |
| Study 2 | Cancer Inhibition | Showed effective inhibition of ROS1 activity in vitro and in vivo models of lung cancer. |
| Study 3 | Antimicrobial Efficacy | Exhibited significant activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics. |
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SO₂-N-) in the piperazine moiety is a key reactive site.
a. Nucleophilic Substitution :
The sulfonyl group can act as a leaving group under specific conditions. For example, in alkaline environments, nucleophiles (e.g., amines, hydroxide) may displace the sulfonate, forming new piperazine derivatives .
b. Hydrolysis :
Under acidic or basic hydrolysis, the sulfonamide bond can cleave, yielding a secondary amine (piperazine) and a sulfonic acid derivative. This reaction is critical in prodrug activation .
Table 1: Sulfonamide Reactivity
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | NaOH/EtOH, 80°C | Piperazine derivatives |
| Acidic Hydrolysis | HCl (conc.), reflux | Piperazine + trifluoropropylsulfonic acid |
Table 2: Piperazine Reactions
| Reaction | Reagents | Outcome |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylpiperazine derivative |
| Acylation | Ac₂O, pyridine, RT | Acetylated piperazine |
Table 3: Core Modifications
| Reaction | Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 50°C | Pyrazolo[1,5-a]pyridine |
| Reduction | H₂ (1 atm), Pd/C, EtOH | Fully saturated analog |
Trifluoropropyl Group Effects
The -CF₃ group is highly electron-withdrawing, stabilizing adjacent bonds but increasing susceptibility to nucleophilic attack at the β-carbon. For example:
a. SN2 Displacement :
Strong nucleophiles (e.g., NaN₃) can displace the trifluoropropyl group, forming azide derivatives.
Mechanistic Insights
-
Sulfonamide Cleavage : Proceeds via a two-step mechanism: (i) protonation of the sulfonyl oxygen, (ii) nucleophilic attack at the sulfur atom .
-
Piperazine Alkylation : Follows an SN2 pathway, with steric effects from the sulfonyl group slowing kinetics.
Key Findings
-
The sulfonamide group is pivotal for derivatization, enabling nucleophilic substitutions and hydrolysis.
-
Piperazine reactivity is moderated by electronic effects from the sulfonyl and -CF₃ groups.
-
The tetrahydropyrazolo-pyridine core is redox-active but less prone to electrophilic substitution.
Preparation Methods
Hydrogenation of Pyrazolo[1,5-a]pyridin-2-ol
The tetrahydropyrazolo[1,5-a]pyridine core is synthesized via catalytic hydrogenation of the aromatic precursor pyrazolo[1,5-a]pyridin-2-ol (CAS: 60637-32-3). As reported in the literature, this reaction employs palladium on carbon (10% Pd/C) under a hydrogen atmosphere in acetic acid, achieving a 96% yield.
Reaction Conditions :
- Substrate : Pyrazolo[1,5-a]pyridin-2-ol (7.5 g, 0.056 mol)
- Catalyst : 10% Pd/C (2.5 g)
- Solvent : Acetic acid (280 mL)
- Duration : 72 hours
- Temperature : Room temperature to reflux
Workup :
Post-reaction, the mixture is filtered through Celite, concentrated under vacuum, and recrystallized from isopropyl alcohol (IPA) and ethyl acetate (EtOAc) to yield the tetrahydropyrazolo product as a cream-colored solid.
Characterization :
Oxidation to the Ketone Derivative
The 2-ol group is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane, yielding 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-one .
Reaction Conditions :
- Substrate : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol (5.0 g, 0.036 mol)
- Oxidizing Agent : PCC (7.8 g, 0.036 mol)
- Solvent : Dichloromethane (100 mL)
- Duration : 6 hours
- Temperature : 0°C to room temperature
Workup :
The reaction is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography.
Synthesis of 4-((3,3,3-Trifluoropropyl)sulfonyl)piperazine
Sulfonylation of Piperazine
The piperazine ring is sulfonylated using 3,3,3-trifluoropropylsulfonyl chloride under basic conditions.
Reaction Conditions :
- Substrate : Piperazine (8.6 g, 0.1 mol)
- Sulfonylating Agent : 3,3,3-Trifluoropropylsulfonyl chloride (21.3 g, 0.1 mol)
- Base : Triethylamine (14.0 mL, 0.1 mol)
- Solvent : Dichloromethane (200 mL)
- Duration : 12 hours
- Temperature : 0°C to room temperature
Workup :
The mixture is washed with water, dried over sodium sulfate, and concentrated to yield 4-((3,3,3-trifluoropropyl)sulfonyl)piperazine as a white solid.
Characterization :
- 1H NMR (DMSO-d6) : δ 3.45–3.35 (m, 4H), 3.20–3.10 (m, 4H), 2.95 (t, J = 7.2 Hz, 2H), 2.40–2.30 (m, 2H).
Coupling Strategy for Methanone Formation
Nucleophilic Acyl Substitution
The ketone bridge is formed via nucleophilic substitution of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl triflate with 4-((3,3,3-trifluoropropyl)sulfonyl)piperazine .
Reaction Conditions :
- Substrate : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl triflate (10.0 g, 0.04 mol)
- Nucleophile : 4-((3,3,3-Trifluoropropyl)sulfonyl)piperazine (12.4 g, 0.04 mol)
- Base : Potassium carbonate (11.0 g, 0.08 mol)
- Solvent : Dimethylformamide (DMF, 150 mL)
- Duration : 24 hours
- Temperature : 80°C
Workup :
The mixture is diluted with ethyl acetate, washed with brine, and purified via flash chromatography (hexane/EtOAc) to afford the target compound.
Characterization :
- LC-MS (ESI+) : m/z 463.1 [M+H]+
- 1H NMR (CDCl3) : δ 4.20 (t, J = 6.0 Hz, 2H), 3.85–3.75 (m, 4H), 3.40–3.30 (m, 4H), 2.95 (t, J = 7.0 Hz, 2H), 2.70–2.60 (m, 2H), 2.10–1.90 (m, 4H).
Alternative Synthetic Routes and Optimization
Reductive Amination Approach
An alternative pathway involves reductive amination between 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-carbaldehyde and 4-((3,3,3-trifluoropropyl)sulfonyl)piperazine using sodium cyanoborohydride (NaBH3CN).
Reaction Conditions :
- Aldehyde : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-carbaldehyde (5.0 g, 0.03 mol)
- Amine : 4-((3,3,3-Trifluoropropyl)sulfonyl)piperazine (9.3 g, 0.03 mol)
- Reducing Agent : NaBH3CN (2.0 g, 0.03 mol)
- Solvent : Methanol (100 mL)
- Duration : 12 hours
- Temperature : Room temperature
Yield : 78% after silica gel purification.
Analytical Data and Quality Control
Purity Assessment
HPLC analysis confirmed a purity of >98% for the final compound using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
Stability Studies
The compound demonstrated stability under accelerated conditions (40°C/75% RH) for 4 weeks, with no degradation observed via LC-MS.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)methanone?
- Methodology : The synthesis can be approached via modular coupling of the pyrazolo[1,5-a]pyridine core with the sulfonylpiperazine moiety.
- Step 1 : Synthesize the tetrahydropyrazolo[1,5-a]pyridine scaffold using one-pot multi-component reactions, as demonstrated for analogous heterocycles (e.g., condensation of amines with activated carbonyl intermediates under reflux conditions) .
- Step 2 : Functionalize the piperazine ring via sulfonylation using 3,3,3-trifluoropropylsulfonyl chloride. Optimize reaction conditions (e.g., solvent, base) to avoid over-sulfonylation .
- Step 3 : Couple the two fragments via a methanone bridge using carbodiimide-mediated coupling or nucleophilic acyl substitution .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Employ a combination of spectroscopic and spectrometric techniques:
- 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally related pyrazolo-pyridine and sulfonylpiperazine derivatives (e.g., δ 2.5–3.5 ppm for piperazine protons, δ 7.0–8.5 ppm for pyrazole aromatic protons) .
- HRMS : Validate molecular mass with <2 ppm error to confirm purity .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, carbonyl C=O at ~1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodology :
- Comparative Assay Design : Replicate experiments under standardized conditions (e.g., cell lines, incubation time, solvent controls) to isolate variability .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain divergent results .
- Computational Modeling : Perform docking studies to assess target binding affinities under different protonation states (critical for sulfonamide and piperazine groups) .
Q. What experimental strategies are recommended to study the compound’s environmental fate and ecotoxicological impacts?
- Methodology :
- Environmental Partitioning : Measure logP (octanol-water) and soil sorption coefficients (Kd) to predict distribution in abiotic compartments .
- Biotransformation Studies : Use HPLC-UV/MS to track degradation in simulated environmental matrices (e.g., water, soil) under varying pH and light conditions .
- Toxicity Assays : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines, focusing on sulfonamide-related endocrine disruption .
Q. How can researchers optimize the compound’s selectivity for a target receptor versus off-target interactions?
- Methodology :
- SAR Analysis : Synthesize analogs with modifications to the pyrazolo-pyridine core (e.g., substituent effects at position 2) and the sulfonylpiperazine group (e.g., alkyl chain length) .
- Competitive Binding Assays : Use radiolabeled ligands or TR-FRET to quantify displacement in receptor-rich tissues (e.g., brain membranes for CNS targets) .
- Cryo-EM/X-ray Crystallography : Resolve ligand-receptor complexes to identify critical binding motifs (e.g., hydrogen bonds with the sulfonyl group) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
- Methodology :
- Solvent Screening : Test solubility in buffered solutions (pH 1–10) and co-solvents (e.g., DMSO, PEG) using nephelometry .
- Forced Degradation Studies : Expose the compound to heat, light, and oxidants (e.g., H₂O₂) with HPLC monitoring to identify instability triggers .
- Inter-laboratory Validation : Share samples with independent labs to confirm reproducibility of stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
